molecular formula C9H15N3O2 B13933260 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-

Katalognummer: B13933260
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: DVOJEXXXDWKLCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a class of spirocyclic compounds known for their unique structural features and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the reaction of a suitable diamine with a cyclic anhydride under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- is unique due to its specific functional groups that confer distinct biological activities. Its ability to inhibit RIPK1 and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

2-amino-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C9H15N3O2/c10-12-7(13)2-4-9(8(12)14)3-1-5-11-6-9/h11H,1-6,10H2

InChI-Schlüssel

DVOJEXXXDWKLCS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(=O)N(C2=O)N)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.